Cystamine-d8 (hydrochloride)
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Overview
Description
Cystamine-d8 (hydrochloride) is a deuterated form of cystamine, an organic disulfide compound. It is primarily used as an internal standard for the quantification of cystamine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The compound is known for its neuroprotective properties and its ability to inhibit tissue transglutaminase .
Preparation Methods
The synthesis of cystamine-d8 (hydrochloride) involves the deuteration of cystamine. One common method for preparing cysteamine hydrochloride, a related compound, is through basic hydrolysis. This process involves the use of ethanolamine solution and sulfate solution as raw materials. The 2-amino ethyl sulfate is synthesized first and then converted into alpha-mercaptothiazoline in an alkaline solution with carbon disulfide. The alpha-mercaptothiazoline is then subjected to alkaline hydrolysis to produce cysteamine hydrochloride . The deuteration process would involve replacing hydrogen atoms with deuterium.
Chemical Reactions Analysis
Cystamine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Cystamine can be oxidized to form cystamine disulfide.
Reduction: Reduction of cystamine disulfide can yield cysteamine.
Substitution: Cystamine can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common reagents used in these reactions include molecular oxygen, metal ions, and reducing agents like tris(2-carboxyethyl) phosphine hydrochloride (TCEP) . The major products formed from these reactions include cysteamine and its derivatives.
Scientific Research Applications
Cystamine-d8 (hydrochloride) has several scientific research applications:
Neuroprotection: It has been shown to be neuroprotective in mouse models of Huntington’s disease.
Enzyme Inhibition: Cystamine inhibits tissue transglutaminase, which is involved in various cellular processes.
Inflammation Reduction: It reduces inflammation in models of inflammatory bowel disease.
Quantification Standard: It is used as an internal standard for the quantification of cystamine in analytical chemistry.
Mechanism of Action
Cystamine-d8 (hydrochloride) exerts its effects primarily through the inhibition of tissue transglutaminase. This enzyme is involved in the cross-linking of proteins and is implicated in various diseases. By inhibiting this enzyme, cystamine-d8 can reduce the formation of harmful protein aggregates. Additionally, it increases intracellular glutathione levels, which helps in mitigating oxidative stress .
Comparison with Similar Compounds
Cystamine-d8 (hydrochloride) is similar to other disulfide compounds like cysteamine and cystamine. its deuterated form provides unique advantages in analytical chemistry, particularly in mass spectrometry, where it serves as a stable internal standard. Other similar compounds include:
Cysteamine: A thiol compound used in the treatment of cystinosis.
Cystamine: The non-deuterated form of cystamine-d8, used in various biochemical applications.
Cystamine-d8 (hydrochloride) stands out due to its enhanced stability and precision in analytical measurements.
Properties
IUPAC Name |
2-[(2-amino-1,1,2,2-tetradeuterioethyl)disulfanyl]-1,1,2,2-tetradeuterioethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFRRMZSSPQMOS-VHGLFXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SSC([2H])([2H])C([2H])([2H])N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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